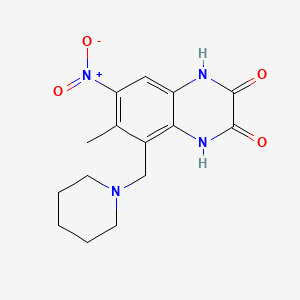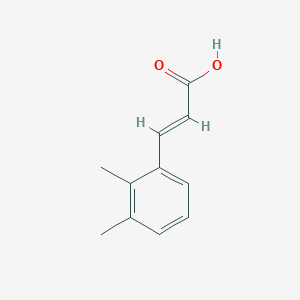
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves several steps:
Synthetic Routes: The preparation typically involves the reaction of piperidine derivatives with chloropyridine under specific conditions.
Reaction Conditions: Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production often scales up these reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with molecular targets:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity to achieve a therapeutic effect.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be compared with other similar compounds:
Similar Compounds: Examples include other phenylpiperidines and piperidine derivatives with different substituents.
Uniqueness: Its unique structure, combining a piperidine ring with a chloropyridine moiety, distinguishes it from other compounds.
Eigenschaften
CAS-Nummer |
187543-73-3 |
|---|---|
Molekularformel |
C12H16ClN3O |
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |
InChI-Schlüssel |
ITBIZTOIIVSTEU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Kanonische SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3433180.png)
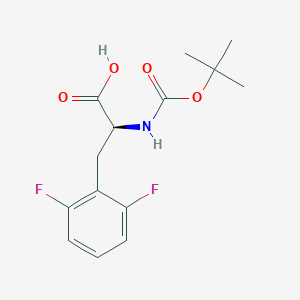
![8-Aza-9-boratricyclo[8.4.0.0,2,7]tetradeca-1(14),2,4,6,10,12-hexaen-9-ol](/img/structure/B3433197.png)
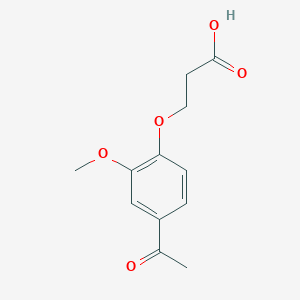
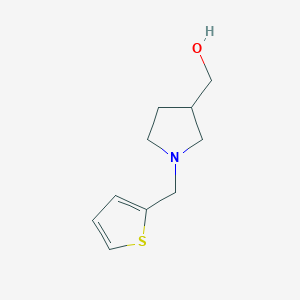
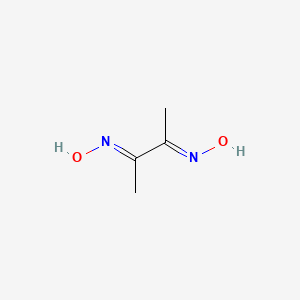
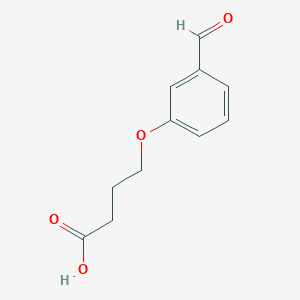

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)
![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis](/img/structure/B3433245.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)
